molecular formula C11H18O2 B2521997 3-(tert-Butoxy)spiro[3.3]heptan-1-one CAS No. 1909317-13-0

3-(tert-Butoxy)spiro[3.3]heptan-1-one

Cat. No. B2521997
CAS RN: 1909317-13-0
M. Wt: 182.263
InChI Key: DSQCGXGHJZTQEE-UHFFFAOYSA-N
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Description

“3-(tert-Butoxy)spiro[3.3]heptan-1-one” is a chemical compound with the IUPAC name (3-(tert-butoxy)spiro[3.3]heptan-1-yl)methanamine . It has a molecular weight of 197.32 . The compound is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H23NO/c1-11(2,3)14-10-7-9(8-13)12(10)5-4-6-12/h9-10H,4-8,13H2,1-3H3 . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Reactions

3-(tert-Butoxy)spiro[3.3]heptan-1-one and its derivatives are central to several chemical synthesis processes. Their applications range from the development of new synthetic pathways to the creation of complex molecular structures for further research in medicinal chemistry and materials science.

  • Regioselective Ring-Opening Reactions : The compound has been utilized in regioselective ring-opening reactions of spiro-aziridine and spiro-epoxy oxindoles, providing an efficient method for synthesizing 3-peroxyoxindoles. These intermediates can further undergo acid-mediated rearrangement to yield novel compounds, demonstrating the utility of spiro compounds in complex organic synthesis (Hajra et al., 2019).

  • Oxidative Dearomatization/Spirocyclization : Another application involves the copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides using tert-butyl hydroperoxide as an oxidant. This process facilitates the creation of C2-spiro-pseudoindoxyls, highlighting the compound's role in facilitating novel bond formations and the synthesis of complex molecular frameworks (Lingkai Kong et al., 2016).

  • Synthesis of Fluorinated Building Blocks : The spiro[3.3]heptane motif has also been the foundation for synthesizing fluorinated analogs and amino group-containing building blocks. These compounds are significant in medicinal chemistry due to their three-dimensional shape and unique fluorine substitution patterns, potentially leading to the discovery of new drugs (Anton V. Chernykh et al., 2016).

  • Conformational Analysis and Drug Discovery : The structural analysis of spiro[3.3]heptane derivatives has revealed their similarity to cyclohexane scaffolds. This similarity allows for the use of spiro[3.3]heptane derivatives as restricted surrogates in the optimization of ADME parameters for lead compounds in drug discovery, underscoring the importance of precise molecular architecture in medicinal chemistry (Anton V. Chernykh et al., 2015).

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of “3-(tert-Butoxy)spiro[3.3]heptan-1-one” and how to handle it safely . It’s important to refer to the SDS for detailed safety instructions.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQCGXGHJZTQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(=O)C12CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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